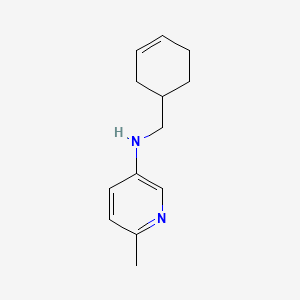

N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine

Description

N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine is a pyridine derivative characterized by a 6-methyl-substituted pyridin-3-amine core linked to a cyclohex-3-enylmethyl group. The cyclohexenyl moiety introduces conformational flexibility, while the methyl group on the pyridine ring may influence electronic properties and intermolecular interactions.

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine |

InChI |

InChI=1S/C13H18N2/c1-11-7-8-13(10-14-11)15-9-12-5-3-2-4-6-12/h2-3,7-8,10,12,15H,4-6,9H2,1H3 |

InChI Key |

FUPVEBYYIIKLGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NCC2CCC=CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 6-methylpyridin-3-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Piperidine derivatives.

Substitution: Amides, secondary amines.

Scientific Research Applications

N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Parent Pyridinamine: 6-Methylpyridin-3-amine

- Structure and Synthesis: The parent compound, 6-methylpyridin-3-amine, is synthesized via bromination of 3-pyridinecarboxamide under controlled conditions, followed by extraction and crystallization from methanol .

- Crystal Structure : The crystal lattice is stabilized by N–H···N hydrogen bonds (N–H = 0.86 Å), with the methyl group and amine nitrogen deviating minimally from the pyridine plane (0.021–0.058 Å). This ordered packing may enhance thermal stability .

2.2. Metal Complexes: N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Co(II)/Cu(II) Complexes

- Structural Features : The methoxy substituent at the pyridine 6-position enhances electron density, facilitating metal coordination. Co(II) and Cu(II) complexes exhibit distinct geometries (e.g., square planar vs. octahedral) due to ligand-field effects .

- Comparison : Unlike the target compound’s methyl group, the methoxy group in this analog increases steric bulk and electron donation, which could alter metal-binding affinity or catalytic activity .

2.3. Cyclohexyl-Substituted Analog: N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Structure : This compound features a triazolopyridazine core with a trifluoromethylphenyl group and a cyclohexylamine substituent. The trifluoromethyl group introduces strong electron-withdrawing effects, while the cyclohexyl group enhances hydrophobicity .

- Comparison : The target compound’s cyclohexenylmethyl group introduces a double bond, reducing conformational rigidity compared to the saturated cyclohexyl group in this analog. This difference may impact binding to biological targets (e.g., kinases) .

2.4. Halogenated Pyridinamine: N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

- Electronic Effects : The chlorine substituent at the pyridine 6-position is electron-withdrawing, reducing the amine’s basicity compared to the methyl group in the target compound. This could influence reactivity in nucleophilic substitutions .

- Applications: Chlorinated analogs like this are often intermediates in agrochemicals (e.g., neonicotinoids), highlighting the importance of substituent choice in bioactivity .

2.5. Methoxy-Substituted Analog: 6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine

- Functional Groups : The methoxy group at position 6 and the trifluoromethylphenyl ethyl side chain create a balance of electron-donating and -withdrawing effects. This combination may enhance metabolic stability compared to the target compound’s simpler structure .

Research Findings and Implications

- Hydrogen Bonding : The parent 6-methylpyridin-3-amine’s hydrogen-bonding network (N–H···N) suggests that the target compound may form similar interactions, influencing its crystallization behavior.

- Electronic Effects : Substituents like methoxy or chloro groups alter electron density at the pyridine ring, affecting reactivity and intermolecular interactions. The target’s methyl group offers a balance of steric and electronic neutrality.

- Biological Relevance : Cyclohexenyl and trifluoromethyl groups (as in ) are common in drug design for modulating lipophilicity and target binding. The target compound’s cyclohexenylmethyl group may offer a unique balance of flexibility and hydrophobicity.

Biological Activity

N-(Cyclohex-3-en-1-ylmethyl)-6-methylpyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring linked to a pyridine structure via a methylene bridge. Its molecular formula is with a molecular weight of 202.30 g/mol. The compound's structural characteristics contribute to its distinct chemical properties, making it a candidate for various biological applications .

Pharmacological Potential

Preliminary studies have indicated that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Properties : The compound has shown potential as a ligand in biochemical assays, suggesting interactions with various biological targets, including enzymes and receptors involved in inflammatory processes.

- Analgesic Effects : Research indicates that it may possess analgesic properties, which could be beneficial in pain management therapies.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence signaling pathways related to inflammation and pain perception by modulating receptor activity or enzyme function. Ongoing studies aim to elucidate these mechanisms more clearly.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it can be compared with structurally similar compounds. The following table highlights notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(Cyclohex-3-en-1-ylmethyl)-6-fluoropyridin-3-amine | Similar cyclohexene and pyridine structure | Fluorine substitution may enhance biological activity |

| N-(Cyclohex-3-en-1-ylmethyl)-4-methoxyaniline | Contains methoxy group instead of methyl on pyridine | Different electronic properties due to methoxy group |

| N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine | Methyl substitution at position 2 on pyridine | Variation in sterics and reactivity compared to 6-methyl variant |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound can inhibit specific enzymes linked to inflammatory pathways. These findings suggest its potential use as an anti-inflammatory agent in therapeutic applications.

- Animal Models : Preliminary animal studies indicate that this compound can reduce pain responses in models of acute inflammation, further supporting its analgesic potential.

- Mechanistic Insights : Research is ongoing to determine how this compound interacts with specific receptors or enzymes at the molecular level, which is crucial for understanding its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.